2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Overview
Description
2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride , also known by its chemical formula C~18~H~14~ClNO~2~ , is a synthetic compound with intriguing properties. It belongs to the quinoline class of organic molecules and contains a carbonyl chloride functional group. The compound’s structure combines aromatic rings, methyl groups, and a chlorine atom.
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers typically start with commercially available starting materials and proceed as follows:
Preparation of 4-Methoxyphenylacetyl Chloride : Begin by reacting 4-methoxyphenylacetic acid with thionyl chloride . This reaction yields 4-methoxyphenylacetyl chloride , which serves as a key intermediate.
Quinoline Ring Formation : Next, react 4-methoxyphenylacetyl chloride with 2,6-dimethyl aniline in the presence of a base. This step forms the quinoline ring system.
Carbonyl Chloride Formation : Finally, introduce the carbonyl chloride group by reacting the quinoline intermediate with phosgene (COCl~2~).
Molecular Structure Analysis
The molecular structure of 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride reveals the following features:
- A quinoline core with two methyl groups at positions 6 and 8.
- A 4-methoxyphenyl group attached to position 2.
- A carbonyl chloride (acid chloride) functional group at position 4.
Chemical Reactions Analysis
This compound can participate in various chemical reactions:
- Hydrolysis : The carbonyl chloride group can undergo hydrolysis in the presence of water, yielding the corresponding carboxylic acid.
- Acylation Reactions : The carbonyl chloride group can react with amines or alcohols to form amides or esters, respectively.
- Substitution Reactions : The chlorine atom can be substituted by other nucleophiles, leading to diverse derivatives.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts around 143°C under reduced pressure.
- Solubility : It is soluble in organic solvents like chloroform , acetone , and dichloromethane .
- Color : The compound may appear as a pale yellow to light brown solid.
Scientific Research Applications
Fluorescence Derivatization in Liquid Chromatography
6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a related compound, demonstrates significant utility as a fluorescence derivatization reagent for both primary and secondary alcohols in high-performance liquid chromatography. This reagent reacts with alcohols or phenol to produce fluorescent esters, aiding in the analytical separation of these compounds (Yoshida, Moriyama, & Taniguchi, 1992).
Synthesis of Alkynes
In the synthesis of (4‐Methoxyphenyl)Ethyne, a compound with a similar methoxyphenyl structure, diethyl (dichloromethyl)phosphonate is used as an intermediate. This highlights the potential of methoxyphenyl compounds in the synthesis of complex organic molecules (Marinetti & Savignac, 2003).
Development of Hydroquinoline and Pyrimido[4,5-b] Quinoline Derivatives
A series of hydroquinolines and pyrimido[4,5-b]quinoline derivatives have been synthesized using 2 (4-methoxybenzylidenemalonitrile) and other compounds. These derivatives hold potential in various chemical and pharmaceutical applications (Ghoneim & Assy, 2015).
Structure of β-Diketiminates and β-Aminoketones
Studies on methoxyphenyl substituted β-diketiminate and β-enaminoketonate ligands, which are structurally related to 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride, reveal insights into the crystal structures and potential applications in complex formation and reactivity (Olejnik, Padělková, Horáček, & Růžička, 2012).
Potential Anticancer Applications
N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound structurally similar to 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride, has been identified as a potent apoptosis inducer and an effective anticancer agent, suggesting potential therapeutic applications for similar compounds (Sirisoma et al., 2009).
Safety And Hazards
- Toxicity : Handle with care due to its potential toxicity. Use appropriate protective equipment.
- Corrosive : The carbonyl chloride group makes it corrosive. Avoid skin contact.
- Storage : Store in a cool, dry place away from direct sunlight.
Future Directions
Researchers should explore the following areas:
- Biological Activity : Investigate its pharmacological effects.
- Derivatives : Synthesize derivatives for enhanced properties.
- Applications : Assess its potential in drug development or material science.
properties
IUPAC Name |
2-(4-methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-11-8-12(2)18-15(9-11)16(19(20)22)10-17(21-18)13-4-6-14(23-3)7-5-13/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOHQACFYBDXOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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